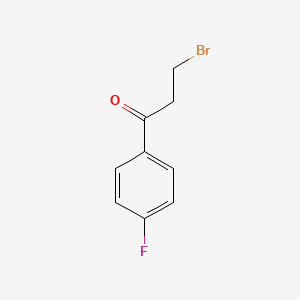

3-Bromo-1-(4-fluorophenyl)propan-1-one

描述

Significance of Halogenated Ketones in Synthetic Chemistry

Halogenated ketones, particularly α- and β-haloketones, are highly versatile intermediates in organic synthesis. ontosight.aiacs.orgmdpi.com Their significance stems from the enhanced reactivity conferred by the presence of both a carbonyl group and a halogen atom. The electron-withdrawing nature of the carbonyl group increases the polarity of the adjacent carbon-halogen bond, making the carbon atom highly susceptible to nucleophilic attack. nih.gov This inherent reactivity makes them powerful building blocks for constructing a wide array of organic compounds, including pharmaceuticals and heterocyclic structures. ontosight.aimdpi.comnih.gov

The reactivity of α-haloketones is particularly well-documented, with multiple sites available for nucleophilic or base-induced reactions. nih.gov These compounds are precursors for various important reactions, such as the Favorskii rearrangement and the synthesis of numerous heterocyclic systems like oxazoles, thiazoles, and imidazoles. nih.gov β-Halo ketones are also valuable substrates, often used in annulation reactions and for the generation of a variety of heterocyclic compounds. acs.org The ability to introduce functional groups through nucleophilic substitution of the halogen makes these ketones essential in the stepwise construction of complex molecular architectures. ontosight.ai

| Reaction Type | Description | Typical Products |

|---|---|---|

| Nucleophilic Substitution (SN2) | Direct replacement of the halogen atom by a nucleophile at the α-carbon. The carbonyl group enhances the electrophilicity of this carbon. nih.gov | α-Substituted ketones (e.g., α-hydroxy, α-amino, α-cyano ketones). nih.gov |

| Favorskii Rearrangement | Base-induced rearrangement to form carboxylic acid derivatives (esters, amides) via a cyclopropanone (B1606653) intermediate. nih.gov | Carboxylic acids, esters, amides. |

| Heterocycle Synthesis | Condensation reactions with various nucleophiles (e.g., amidines, ureas, thioureas) to form five- or six-membered rings. mdpi.comnih.gov | Imidazoles, oxazoles, thiazoles, quinoxalines. |

| Elimination Reactions | Base-induced removal of H-X to form α,β-unsaturated ketones. wikipedia.org | Enones. |

Overview of the Fluorophenyl and Bromopropyl Moieties in Chemical Design

The specific structure of 3-Bromo-1-(4-fluorophenyl)propan-1-one contains two key components that are of great interest in chemical, particularly medicinal, design: the fluorophenyl group and the bromopropyl chain.

The fluorophenyl moiety , specifically the para-fluorophenyl group, is a common feature in many pharmaceuticals. mdpi.com The introduction of a fluorine atom into an organic molecule can dramatically alter its physicochemical and biological properties. tandfonline.comresearchgate.net Fluorine is the most electronegative element, and its small size allows it to act as a bioisostere for a hydrogen atom, meaning it can replace hydrogen without significantly increasing the molecule's size. tandfonline.comnbinno.com This substitution can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism, as the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. tandfonline.comresearchgate.net Furthermore, the high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups and influence the molecule's conformation and binding affinity to target proteins. mdpi.comtandfonline.com The increased lipophilicity of fluorinated compounds can also enhance their ability to cross cell membranes and the blood-brain barrier. researchgate.net

The bromopropyl moiety in this compound positions the bromine atom at the β-carbon relative to the carbonyl group, classifying it as a β-bromoketone. This structural motif is a valuable synthetic precursor. acs.org Like α-haloketones, β-haloketones are reactive intermediates, though their reaction pathways can differ. They are key starting materials for synthesizing various cyclic compounds, including cyclopropanes and other heterocyclic systems. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups to build molecular complexity. nih.govdatapdf.com

| Property | Effect of Fluorine Substitution | Rationale |

|---|---|---|

| Metabolic Stability | Increased | The C-F bond is stronger than the C-H bond, making it more resistant to enzymatic cleavage (metabolic oxidation). tandfonline.comresearchgate.net |

| Binding Affinity | Often Enhanced | Fluorine's electronegativity can lead to favorable electrostatic interactions with protein targets. It can also influence conformation to better fit a binding pocket. mdpi.comtandfonline.com |

| Lipophilicity | Increased | Fluorine is more lipophilic than hydrogen, which can improve a molecule's ability to cross biological membranes. nbinno.comresearchgate.net |

| Acidity/Basicity (pKa) | Altered | The strong electron-withdrawing effect of fluorine can significantly lower the pKa of nearby acidic protons or basic amines. mdpi.comresearchgate.net |

Research Landscape and Emerging Applications of Aryl Bromides and Fluorinated Compounds

The broader classes of compounds to which this compound belongs—aryl halides and organofluorine compounds—are at the forefront of significant research and development in chemistry.

Aryl bromides are indispensable building blocks in modern organic synthesis, primarily due to their utility in transition-metal-catalyzed cross-coupling reactions. researchgate.net Reactions such as the Suzuki, Heck, and Buchwald-Hartwig couplings frequently employ aryl bromides as electrophilic partners to form new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. researchgate.netnih.gov While aryl chlorides are cheaper, aryl bromides often offer a good balance of reactivity and stability, making them more reliable for many transformations. rsc.org Research in this area continues to focus on developing more efficient and versatile catalysts that can activate aryl halides under milder conditions and tolerate a wider range of functional groups. nih.govmdpi.com Aryl halides are also used directly as halogenating agents in certain synthetic procedures. nih.gov

The field of fluorinated compounds is experiencing rapid expansion, driven largely by their impact on medicinal chemistry and materials science. numberanalytics.comnih.gov Many of the most successful modern drugs contain fluorine. numberanalytics.com Consequently, there is a strong research emphasis on developing novel and more efficient fluorination methods, including electrochemical, photochemical, and enzymatic techniques. numberanalytics.comnumberanalytics.com Emerging applications for fluorinated compounds extend beyond pharmaceuticals into agricultural chemistry (as pesticides and herbicides) and energy applications, where they are used in batteries and fuel cells. numberanalytics.com The unique properties imparted by fluorine, such as high thermal stability and chemical inertness, also make fluorinated polymers essential in materials science. numberanalytics.com

| Drug Name | Therapeutic Area | Function |

|---|---|---|

| Fluoxetine (Prozac) | Depression/Anxiety | A selective serotonin (B10506) reuptake inhibitor (SSRI). numberanalytics.com |

| Celecoxib (Celebrex) | Pain/Inflammation | A nonsteroidal anti-inflammatory drug (NSAID). numberanalytics.com |

| Sorafenib (Nexavar) | Oncology | A multikinase inhibitor used to treat certain cancers. numberanalytics.com |

| Pitavastatin | Cardiovascular | An HMG-CoA reductase inhibitor used to lower cholesterol. mdpi.com |

| Dolutegravir | Anti-HIV | An HIV integrase inhibitor. researchgate.netresearchgate.net |

Structure

3D Structure

属性

IUPAC Name |

3-bromo-1-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFSYJZRWNVAYIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCBr)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of 3 Bromo 1 4 Fluorophenyl Propan 1 One

Nucleophilic Substitution Reactions at the Brominated Propanone Backbone

The presence of a bromine atom on the propyl chain makes 3-Bromo-1-(4-fluorophenyl)propan-1-one a valuable substrate for nucleophilic substitution reactions. The bromine is positioned on a primary carbon, which significantly influences the preferred reaction pathway.

Pathways for Halogen Displacement

The primary alkyl bromide structure of this compound strongly favors a bimolecular nucleophilic substitution (SN2) mechanism for halogen displacement. In this pathway, a nucleophile directly attacks the carbon atom bonded to the bromine, leading to the simultaneous displacement of the bromide ion in a single, concerted step. This is a common and efficient pathway for forming new carbon-heteroatom or carbon-carbon bonds.

A prominent example of this reactivity is the initial step of the Hantzsch thiazole (B1198619) synthesis. In this reaction, the sulfur atom of a thioamide, acting as the nucleophile, attacks the brominated carbon of the propanone backbone. chemhelpasap.comyoutube.com This SN2 reaction forms a new carbon-sulfur bond and displaces the bromide ion, creating a key intermediate that subsequently cyclizes to form a thiazole ring system. chemhelpasap.comlookchem.commdpi.com This reaction is valued for its efficiency and ability to construct complex heterocyclic structures from relatively simple starting materials. chemhelpasap.comscribd.com

The general scheme for the SN2 displacement is as follows: Nu:⁻ + Br-CH₂-CH₂-CO-Ar → Nu-CH₂-CH₂-CO-Ar + Br⁻ (where Nu:⁻ is a nucleophile and Ar is the 4-fluorophenyl group)

Stereochemical Considerations in Nucleophilic Attack

Stereochemistry is a critical aspect of nucleophilic substitution reactions. For this compound, the carbon atom bearing the bromine is not a stereocenter as it is bonded to two hydrogen atoms. Therefore, SN2 attack at this position does not result in the inversion of a chiral center.

However, stereochemical outcomes can become relevant under different circumstances:

Chiral Nucleophiles: If the attacking nucleophile is chiral, the reaction will lead to the formation of diastereomers.

Attack at the Carbonyl Carbon: While this section focuses on the brominated backbone, it is relevant to note that nucleophilic attack can also occur at the carbonyl carbon (see Section 3.2). The carbonyl carbon is prochiral. Attack by a nucleophile creates a new stereocenter at this position, typically resulting in a racemic mixture of enantiomers, as there is an equal probability of attack from either face of the planar carbonyl group.

Carbonyl Reactivity and Related Transformations

The ketone functionality is a central site of reactivity in this compound, participating in a variety of transformations including condensation, reduction, and oxidation reactions.

Condensation Reactions and Heterocycle Formation

The combination of a ketone and an α-halide within the same molecule makes this compound an excellent precursor for the synthesis of five-membered heterocycles through condensation reactions with dinucleophilic species.

As mentioned previously, the Hantzsch thiazole synthesis is a classic example. The reaction proceeds via initial SN2 displacement of the bromide by the sulfur of a thioamide (e.g., thiourea), followed by an intramolecular condensation where the thioamide's nitrogen atom attacks the ketone's carbonyl carbon. chemhelpasap.comyoutube.com A subsequent dehydration step yields the final aromatic thiazole ring. youtube.com This one-pot reaction efficiently constructs substituted thiazoles, a core structure in many pharmaceuticals. mdpi.com

Another related pathway for heterocycle synthesis is the Paal-Knorr synthesis , which typically involves the reaction of a 1,4-dicarbonyl compound with ammonia, a primary amine, or a sulfur source to form pyrroles, furans, or thiophenes, respectively. wikipedia.orgalfa-chemistry.com While this compound is not a 1,4-dicarbonyl compound itself, it can be converted into one through nucleophilic substitution with a reagent that can later be transformed into a carbonyl group. This subsequent 1,4-dicarbonyl intermediate can then undergo Paal-Knorr cyclization.

| Reaction Name | Reactant(s) with this compound | Resulting Heterocycle Core | Key Steps |

|---|---|---|---|

| Hantzsch Thiazole Synthesis | Thioamide (e.g., Thiourea) | Thiazole | 1. SN2 attack by sulfur on C-Br. 2. Intramolecular cyclization (N attacks C=O). 3. Dehydration. |

Reduction and Oxidation Reactions of the Ketone Functionality

The ketone group can be selectively modified through reduction or, less commonly, oxidation.

Reduction Reactions: Two primary reduction pathways are of interest, depending on the desired product:

Reduction to an Alcohol: Mild reducing agents, such as sodium borohydride (B1222165) (NaBH₄), selectively reduce the ketone to a secondary alcohol without affecting the carbon-bromine bond. youtube.com This reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. The product is 3-bromo-1-(4-fluorophenyl)propan-1-ol.

Reduction to an Alkane (Deoxygenation): For complete removal of the carbonyl oxygen, harsher reduction methods are required. The Clemmensen reduction , which uses zinc amalgam (Zn-Hg) in concentrated hydrochloric acid, is particularly effective for reducing aryl-alkyl ketones to the corresponding alkanes. wikipedia.orgbyjus.com This method is advantageous as it is compatible with the alkyl halide functionality. organic-chemistry.org The product of this reaction would be 1-bromo-3-(4-fluorophenyl)propane. The Wolff-Kishner reduction, another deoxygenation method, is conducted under strong basic conditions and would likely lead to elimination or substitution of the alkyl bromide, making it less suitable. organic-chemistry.org

Oxidation Reactions: The oxidation of a ketone is not a common transformation as it requires breaking a carbon-carbon bond. However, under specific conditions, reactions like the Baeyer-Villiger oxidation can occur. This reaction involves treating the ketone with a peroxy acid (e.g., m-CPBA) to insert an oxygen atom adjacent to the carbonyl carbon, converting the ketone into an ester. The regioselectivity of the oxygen insertion depends on the migratory aptitude of the adjacent groups.

Electrophilic Aromatic Substitution on the Fluorophenyl Ring

The 4-fluorophenyl ring of the molecule can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The position of this substitution is dictated by the directing effects of the two existing substituents: the fluorine atom and the 1-oxopropan-3-yl group. wikipedia.orgmasterorganicchemistry.com

Acyl Group (-CO-R): The propanone group is a moderately deactivating group. organicchemistrytutor.com Its carbonyl group strongly withdraws electron density from the aromatic ring through both induction and resonance, making the ring significantly less nucleophilic. This deactivation is most pronounced at the ortho and para positions, leaving the meta positions (C3 and C5) as the least deactivated and therefore the preferred sites for electrophilic attack. The acyl group is a meta-director. cognitoedu.org

Combined Effect: When both groups are present, their directing effects must be considered together. The fluorine directs ortho (to C2, C6), while the acyl group directs meta (to C3, C5). In this case, the positions are the same relative to both substituents (the C3 position is meta to the acyl group and ortho to the fluorine). Therefore, electrophilic substitution is strongly predicted to occur at the positions ortho to the fluorine atom and meta to the acyl group, which are the C3 and C5 positions.

| Substituent | Activating/Deactivating Effect | Directing Effect | Positions Directed To |

|---|---|---|---|

| Fluorine (-F) | Deactivating (weak) | Ortho, Para | C2, C6 (para is blocked) |

| Acyl (-CO-CH₂CH₂Br) | Deactivating (moderate) | Meta | C3, C5 |

| Predicted Site of Substitution | C3 and C5 (ortho to -F and meta to -COR) |

Radical-Mediated Transformations and Functionalization

The carbon-bromine bond in this compound is susceptible to homolytic cleavage under photolytic or radical-initiating conditions, leading to the formation of a β-keto radical. This reactive intermediate can participate in various synthetic transformations, including cyclizations and functional group introductions. While specific studies on this compound are not extensively documented, the reactivity can be inferred from studies on similar bromophenyl alkyl ketones and β-bromo ketones.

Photochemical excitation of aromatic ketones can lead to the cleavage of the C-Br bond, generating an acylphenyl radical. This process can be utilized in dehalogenation reactions where the resulting radical is trapped by a hydrogen atom donor. Furthermore, visible-light-induced photoredox catalysis offers a modern, tin-free method for initiating radical cyclization reactions from activated carbon-bromine bonds. In the context of this compound, this could potentially be exploited for the synthesis of cyclic structures.

The generation of the β-keto radical from this compound opens pathways for intramolecular reactions if a suitable radical acceptor is present within the molecule or intermolecular reactions with other radical species. For instance, in the presence of a suitable alkene tether, an intramolecular radical cyclization could occur.

Table 1: Plausible Radical-Mediated Reactions of this compound

| Reaction Type | Reagents and Conditions | Expected Product(s) | Notes |

| Photochemical Debromination | UV irradiation, H-donor solvent (e.g., isopropanol) | 1-(4-fluorophenyl)propan-1-one | Proceeds via a β-keto radical intermediate. |

| Visible-Light Induced Cyclization | Photocatalyst (e.g., Ru(bpy)₃Cl₂), visible light, suitable tethered alkene | Substituted cyclic ketone | A tin-free radical cyclization approach. rsc.org |

| Intermolecular Radical Addition | Radical initiator (AIBN), alkene | Functionalized ketone | The β-keto radical adds across the double bond of the alkene. |

Note: The data in this table is illustrative and based on the known reactivity of analogous compounds.

Rearrangement Reactions Involving the Bromine and Ketone Groups

One of the most significant rearrangement reactions for halo ketones is the Favorskii rearrangement, which typically occurs with α-halo ketones in the presence of a base to yield carboxylic acid derivatives. wikipedia.orgpurechemistry.orgnumberanalytics.com For β-halo ketones such as this compound, an analogous reaction known as the homo-Favorskii rearrangement can occur, proceeding through a cyclobutanone (B123998) intermediate.

The mechanism is thought to involve the formation of an enolate, which then displaces the bromide ion in an intramolecular nucleophilic substitution to form a bicyclic cyclopropanone (B1606653) intermediate. Subsequent nucleophilic attack by a base (e.g., hydroxide (B78521) or alkoxide) opens the strained three-membered ring to give a carbanion, which is then protonated to yield the rearranged product. nrochemistry.comadichemistry.com In the case of this compound, treatment with a base like sodium hydroxide would be expected to yield (4-fluorobenzoyl)acetic acid or its derivatives after rearrangement. The use of an alkoxide base would lead to the corresponding ester. wikipedia.org

The reaction pathway and product distribution can be influenced by the stability of the intermediate carbanions and steric factors. For acyclic β-halo ketones, the reaction can lead to the formation of cyclopropanols or undergo rearrangement to form β,γ-unsaturated ketones, depending on the reaction conditions and the nature of the substrate.

Table 2: Predicted Products of Rearrangement Reactions of this compound

| Reaction | Base/Nucleophile | Plausible Intermediate | Expected Product |

| Homo-Favorskii Rearrangement | Sodium Hydroxide | (4-fluorophenyl)cyclopropanone | 3-(4-fluorophenyl)-3-oxopropanoic acid |

| Homo-Favorskii Rearrangement | Sodium Methoxide | (4-fluorophenyl)cyclopropanone | Methyl 3-(4-fluorophenyl)-3-oxopropanoate |

| Base-induced Cyclization | Non-nucleophilic strong base (e.g., t-BuOK) | (4-fluorophenyl)cyclopropanone | 1-(4-fluorophenyl)cyclopropan-1-ol |

Note: The data in this table is illustrative and based on the known reactivity of analogous compounds.

Hydrodehalogenation Reactions

Hydrodehalogenation is a chemical process that involves the replacement of a halogen atom with a hydrogen atom. For this compound, this transformation can be achieved through various reductive methods, most notably catalytic hydrogenation.

Palladium on carbon (Pd/C) is a highly effective catalyst for the hydrodehalogenation of aryl and alkyl halides. researchgate.net In the presence of a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like hydrazine (B178648), the carbon-bromine bond in this compound can be selectively cleaved to afford 1-(4-fluorophenyl)propan-1-one. The reaction conditions can often be tuned to achieve high chemoselectivity, leaving the ketone and the aromatic fluorine atom intact. Multiphase systems, sometimes employing a phase-transfer catalyst, have been shown to be effective for the hydrodehalogenation of halogenated aromatic ketones. scispace.comscispace.com

Alternative reducing agents can also be employed for the dehalogenation of β-bromo ketones. For instance, sodium borohydride (NaBH₄), a common reducing agent for ketones, can also effect the reduction of the carbon-bromine bond, although this may be accompanied by the reduction of the ketone to the corresponding alcohol. masterorganicchemistry.com The choice of reducing agent and reaction conditions is therefore crucial in determining the outcome of the reaction.

Table 3: Representative Hydrodehalogenation Methods for this compound

| Method | Reagents and Catalyst | Expected Product | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C | 1-(4-fluorophenyl)propan-1-one | High selectivity for C-Br bond cleavage. |

| Transfer Hydrogenation | Hydrazine hydrochloride, Pd/C, base | 1-(4-fluorophenyl)propan-1-one | Mild, room-temperature conditions are often possible. researchgate.net |

| Hydride Reduction | Sodium Borohydride (NaBH₄) | 1-(4-fluorophenyl)propan-1-ol and/or 1-(4-fluorophenyl)propan-1-one | Potential for both dehalogenation and ketone reduction. masterorganicchemistry.com |

Note: The data in this table is illustrative and based on the known reactivity of analogous compounds.

Role As a Key Synthetic Intermediate and Building Block

Precursor for Advanced Organic Scaffolds

The unique chemical architecture of 3-Bromo-1-(4-fluorophenyl)propan-1-one makes it an ideal starting point for synthesizing diverse heterocyclic systems and other complex molecular frameworks. Its ability to act as a precursor for chalcones and subsequently for various five-membered heterocycles highlights its significance in medicinal and materials chemistry.

Synthesis of Pyrazoline Derivatives and Related Heterocycles

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are well-regarded for their wide range of pharmacological activities. nih.gov The most common route to pyrazoline synthesis involves the cyclization of α,β-unsaturated ketones, known as chalcones, with hydrazine (B178648) derivatives. researchgate.net

This compound serves as a key precursor in a two-step synthesis of pyrazolines. First, the molecule undergoes a base-catalyzed dehydrobromination to form the corresponding chalcone (B49325), 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one. libretexts.orgdoubtnut.com This intermediate is then reacted with hydrazine hydrate (B1144303) or substituted hydrazines. The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to yield the stable pyrazoline ring. researchgate.netnih.gov For example, the reaction of a chalcone derived from this bromo-ketone with hydrazine hydrate in acetic acid results in the formation of the corresponding 1-acetyl-pyrazoline derivative. nih.gov

| Reactant 1 (Chalcone Precursor) | Reactant 2 | Resulting Scaffold |

| 1-(4-fluorophenyl)-3-arylprop-2-en-1-one | Hydrazine Hydrate | 5-Aryl-3-(4-fluorophenyl)-4,5-dihydropyrazole |

| 1-(4-fluorophenyl)-3-arylprop-2-en-1-one | Phenylhydrazine | 5-Aryl-3-(4-fluorophenyl)-1-phenyl-4,5-dihydropyrazole |

Formation of Chalcone and Chalcone Analogue Derivatives

Chalcones are 1,3-diaryl-2-propen-1-one compounds that form the central core of many biologically important molecules. jetir.org The primary method for their synthesis is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aromatic ketone with an aromatic aldehyde. eijppr.comresearchgate.net

While this compound is an α-bromo ketone, it is directly related to the synthesis of chalcones. The typical synthesis of a chalcone with the 1-(4-fluorophenyl)propan-1-one backbone involves the reaction of 1-(4-fluorophenyl)ethanone with a substituted benzaldehyde (B42025). nih.gov However, the bromo-ketone itself is a valuable intermediate; it can undergo elimination of hydrogen bromide (dehydrobromination) in the presence of a base to form the α,β-unsaturated double bond that characterizes the chalcone structure. libretexts.orglibretexts.org This makes it a direct precursor to chalcone analogues, providing a strategic entry point to this important class of compounds.

| Ketone Precursor | Aldehyde Reactant | Resulting Chalcone Derivative |

| 1-(4-fluorophenyl)ethanone | Benzaldehyde | 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one |

| 1-(4-fluorophenyl)ethanone | 3-Bromo-4-methoxybenzaldehyde | (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one nih.gov |

| 1-(4-fluorophenyl)ethanone | 4-Bromobenzaldehyde | 3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one |

Generation of Oxadiazole and Triazole Derivatives

Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring is a significant pharmacophore present in numerous medicinal compounds. jchemrev.comresearchgate.net A common synthetic route to this heterocycle involves the cyclodehydration of diacylhydrazine intermediates, which are often formed from acid hydrazides. nih.gov this compound can serve as a foundational block for such syntheses. For instance, the ketone functionality can be converted into a hydrazone, which can then be acylated and cyclized. A more direct approach involves reacting a related β-keto acid derivative with various aryl acid hydrazides in the presence of a dehydrating agent like phosphorus oxychloride to furnish 2,5-disubstituted 1,3,4-oxadiazoles. nih.govsphinxsai.com

Triazoles: Triazoles, existing as 1,2,3- or 1,2,4-isomers, are another class of heterocycles with broad applications. nih.gov The versatility of this compound allows for its incorporation into triazole synthesis. For the synthesis of 1,2,3-triazoles, the bromine atom can be displaced by an azide (B81097) to create an azide-functionalized intermediate. This intermediate is then primed for a [3+2] cycloaddition reaction with an alkyne (a "click" reaction) to form a 1,4-disubstituted 1,2,3-triazole. frontiersin.org For 1,2,4-triazoles, the bromo-ketone can be used to alkylate a pre-formed triazole thiol or react with hydrazide-based precursors that undergo cyclization to form the 1,2,4-triazole (B32235) ring. nbinno.comresearchgate.net

Synthesis of Substituted Carbazoles and Related Fused Systems

Carbazoles are tricyclic aromatic compounds with significant applications in materials science and pharmaceuticals. While direct synthesis from this compound is not a standard route, its structural components can be integrated into carbazole (B46965) precursors. For example, the 4-fluorophenyl group can serve as one of the aryl rings in a diphenylamine (B1679370) intermediate, a common precursor for carbazole synthesis via cyclization.

Alternatively, the reactive nature of the bromo-ketone can be exploited in N-alkylation reactions. A common method for preparing N-substituted carbazoles involves the reaction of a carbazole salt with an alkyl halide. nih.govnih.gov A derivative of this compound, such as 1-(chloromethyl)-4-fluorobenzene, can be used to alkylate a substituted carbazole like 3-bromo-9H-carbazole, yielding complex carbazole structures. nih.govnih.gov

Application in Tandem and Cascade Reactions

The bifunctional nature of this compound, possessing both a ketone and an alkyl bromide, makes it an excellent substrate for tandem and cascade reactions. These reactions, where multiple bonds are formed in a single operation without isolating intermediates, are highly efficient for building molecular complexity.

A potential cascade reaction could involve an initial reaction at the ketone, followed by an intramolecular cyclization. For example, a nucleophile could first add to the carbonyl group, and a subsequent intramolecular SN2 reaction could occur where a nucleophilic part of the newly added group displaces the bromide, forming a new cyclic structure. This strategy allows for the rapid assembly of complex heterocyclic frameworks from simple, linear precursors. The reaction of ω-bromo acetophenones with reagents like cyanoacetylhydrazine exemplifies how the two reactive sites can be engaged to build new heterocyclic systems such as 1,3,4-triazines and pyridines. nih.gov

Strategic Intermediate for Scaffold Diversity and Complexity

The true value of this compound lies in its capacity as a strategic intermediate to generate molecular diversity. The two distinct reactive centers—the carbonyl group and the carbon-bromine bond—can be addressed sequentially or in one-pot procedures to build a wide variety of molecular scaffolds.

Reaction at the Ketone: The carbonyl group can undergo nucleophilic addition, condensation, and reduction reactions to form alcohols, imines, hydrazones, and other derivatives.

Reaction at the C-Br Bond: The bromide is a good leaving group, allowing for SN2 reactions with a host of nucleophiles (e.g., amines, thiols, azides) to introduce new functional groups.

Combined Reactivity: As discussed, the molecule can first undergo elimination to form a chalcone, which then opens up a new set of possible reactions like Michael additions and cycloadditions to form pyrazolines. researchgate.netnih.gov

This strategic utility allows chemists to start from a single, readily accessible intermediate and diverge to create a library of complex and structurally diverse compounds for applications in drug discovery and materials science.

| Starting Material | Reaction Type / Key Reagent | Resulting Scaffold |

| This compound | Elimination (Base) | Chalcone |

| ... then Hydrazine Hydrate | Cyclocondensation | Pyrazoline |

| ... then Azide (NaN3) | Nucleophilic Substitution | Azido-ketone (Triazole precursor) |

| ... then Thiol | Nucleophilic Substitution | Thioether |

| ... then Amine | Nucleophilic Substitution | Amino-ketone |

Spectroscopic Characterization and Structural Elucidation of 3 Bromo 1 4 Fluorophenyl Propan 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic compounds, providing granular information about the carbon-hydrogen framework and the electronic environment of specific nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 3-Bromo-1-(4-fluorophenyl)propan-1-one is anticipated to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The protons on the fluorophenyl ring are expected to appear in the aromatic region, typically between δ 7.0 and 8.2 ppm. Due to the fluorine substituent at the para position, the aromatic protons will likely present as two distinct multiplets, each integrating to two protons.

The aliphatic protons of the propane (B168953) chain will give rise to two triplets in the upfield region. The methylene (B1212753) group adjacent to the carbonyl group (C2-H₂) is expected to resonate at a higher chemical shift compared to the methylene group bonded to the bromine atom (C3-H₂), owing to the deshielding effect of the carbonyl group. These signals are predicted to appear as triplets due to coupling with the adjacent methylene protons.

For a closely related compound, 2-bromo-1-(4-fluorophenyl)ethanone, the aromatic protons are observed as a multiplet in the range of δ 8.05-8.02 ppm and a triplet at δ 7.18 ppm (J = 8.6 Hz). The methylene protons adjacent to the bromine appear as a singlet at δ 4.43 ppm. This information for the ethanone (B97240) derivative provides a valuable reference for interpreting the spectrum of the propan-1-one analogue.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.2 | Multiplets |

| -CH₂- (adjacent to C=O) | ~3.0 - 3.5 | Triplet |

| -CH₂- (adjacent to Br) | ~3.5 - 4.0 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, the carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of δ 190-200 ppm. The aromatic carbons will show signals in the region of δ 115-168 ppm. The carbon atom attached to the fluorine (C4') will exhibit a large coupling constant (¹JCF), resulting in a doublet.

The aliphatic carbons will appear in the upfield region of the spectrum. The methylene carbon adjacent to the carbonyl group (C2) will be more deshielded than the methylene carbon attached to the bromine (C3).

In the case of 2-bromo-1-(4-fluorophenyl)ethanone, the carbonyl carbon appears at δ 189.8 ppm. The aromatic carbons show signals at δ 166.0 (d, J = 254.0 Hz), 131.7 (d, J = 9.6 Hz), 130.3 (d, J = 3.0 Hz), and 116.1 (d, J = 21.6 Hz). The methylene carbon is observed at δ 30.5 ppm. rsc.org These values serve as a useful guide for the expected chemical shifts in this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 190 - 200 |

| Aromatic C-F | 163 - 168 (d, ¹JCF) |

| Aromatic C-H | 115 - 132 |

| Aromatic C-C=O | 130 - 135 |

| -CH₂- (adjacent to C=O) | ~35 - 45 |

| -CH₂- (adjacent to Br) | ~25 - 35 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom on the phenyl ring. The chemical shift of this signal will be influenced by the electronic environment and the solvent used. The coupling of the fluorine atom with the ortho- and meta-protons on the aromatic ring will likely result in a triplet or a more complex multiplet.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp absorption band corresponding to the C=O stretching vibration of the ketone functional group is anticipated in the region of 1680-1700 cm⁻¹. The aromatic C-H stretching vibrations are expected to appear as a group of weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region.

The C-F stretching vibration typically gives a strong absorption in the fingerprint region, between 1000 and 1300 cm⁻¹. The C-Br stretching vibration is expected to appear at lower wavenumbers, generally in the range of 500-700 cm⁻¹. Aromatic C=C stretching vibrations will produce several bands of variable intensity in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While the C=O stretching vibration will also be present in the Raman spectrum, its intensity may be weaker compared to the FT-IR spectrum. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often give rise to strong and sharp signals in Raman spectra. The C-Br stretching vibration is also typically Raman active and can be observed in the lower frequency region. The aliphatic C-H stretching and bending vibrations will also be present. The complementarity of FT-IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, this analysis provides definitive confirmation of its elemental composition and offers insights into its chemical stability and the connectivity of its atoms.

The molecular ion peak (M⁺) in the mass spectrum of this compound is expected to appear as a doublet with a characteristic isotopic pattern due to the presence of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in two peaks of almost equal intensity, [M]⁺ and [M+2]⁺, separated by two mass-to-charge units (m/z).

Upon electron ionization, the molecule undergoes fragmentation, and the resulting fragmentation pattern is characteristic of α-bromoketones. The primary fragmentation pathways for this compound are predicted to be:

Alpha-Cleavage: This involves the cleavage of the C-C bond adjacent to the carbonyl group. Two main alpha-cleavage fragmentations are possible:

Cleavage between the carbonyl carbon and the adjacent CH₂ group, leading to the formation of a stable 4-fluorobenzoyl cation. This fragment is typically prominent in the mass spectra of aryl ketones.

Cleavage of the bond between the carbonyl carbon and the 4-fluorophenyl ring, which is generally less favored.

McLafferty Rearrangement: While classic McLafferty rearrangement requires a γ-hydrogen, which is absent in this compound, related rearrangement processes can occur.

Loss of Bromine: Cleavage of the C-Br bond can lead to the formation of a fragment corresponding to the loss of a bromine radical.

The expected significant fragments in the mass spectrum of this compound are summarized in the table below.

| Fragment Ion | Structure | m/z (for ⁷⁹Br) | Significance |

| [C₉H₈BrFO]⁺ | 4-F-C₆H₄-CO-CH₂-CH₂-Br | 230 | Molecular Ion |

| [C₇H₄FO]⁺ | 4-F-C₆H₄-CO | 123 | 4-Fluorobenzoyl cation (from α-cleavage) |

| [C₆H₄F]⁺ | 4-F-C₆H₄ | 95 | 4-Fluorophenyl cation |

| [C₂H₄Br]⁺ | CH₂-CH₂-Br | 107 | Bromoethyl cation |

| [C₉H₈FO]⁺ | 4-F-C₆H₄-CO-CH₂-CH₂ | 151 | Loss of Bromine radical |

X-ray Crystallography for Solid-State Structure Determination

The crystal structures of several derivatives containing the 1-(4-fluorophenyl)ethanone or a chalcone (B49325) framework with a 4-fluorophenyl group have been reported. These structures consistently show certain key features that are likely to be present in this compound.

For instance, the crystal structure of 1-(4-fluorophenyl)-2-(phenylsulfonyl)ethanone (B3031504) reveals a nearly planar arrangement of the 4-fluorophenyl ring and the ethanone unit. nih.gov This planarity is a common feature in such aromatic ketones, as it allows for maximization of conjugation. The dihedral angle between the 4-fluorophenyl ring and the plane of the ethanone group is minimal. nih.gov

In the solid state, molecules of these derivatives are often linked by weak intermolecular interactions, such as C-H···O and C-H···F hydrogen bonds, forming dimers or extended sheet-like structures. nih.gov In some cases, π–π stacking interactions between the aromatic rings of adjacent molecules also play a crucial role in stabilizing the crystal lattice. nih.gov

The table below presents crystallographic data for some derivatives containing the 4-fluorophenyl ketone moiety, which can serve as a reference for the potential crystal system and unit cell parameters of this compound.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

| (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one | C₁₅H₁₀FNO₃ | Monoclinic | P2₁/c | a = 11.133 Å, b = 16.541 Å, c = 7.025 Å, β = 105.78° | nih.gov |

| 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone | C₁₄H₁₁FO₃S | Monoclinic | P2₁/c | a = 13.7046 Å, b = 5.3216 Å, c = 20.4401 Å, β = 119.612° | nih.gov |

| 1-(3,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone | C₁₄H₁₁FO₃ | Monoclinic | P2₁/c | a = 8.1640 Å, b = 5.9120 Å, c = 24.946 Å, β = 105.33° | nih.gov |

Theoretical and Computational Investigations of 3 Bromo 1 4 Fluorophenyl Propan 1 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For 3-Bromo-1-(4-fluorophenyl)propan-1-one, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to determine its most stable three-dimensional conformation (optimized geometry).

This analysis would yield precise data on bond lengths (e.g., C-C, C=O, C-F, C-Br), bond angles, and dihedral angles. The results would reveal the spatial arrangement of the 4-fluorophenyl ring relative to the propanone chain and the bromine atom. Such data is foundational for understanding the molecule's physical and chemical properties. A comparison between theoretically calculated parameters and experimental data, if available from techniques like X-ray crystallography, would be used to validate the computational model.

Molecular Orbital Analysis: HOMO-LUMO Energy Gaps and Reactivity Prediction

Molecular orbital analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

For this compound, this analysis would provide the specific energy values for the HOMO and LUMO. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for predicting the molecule's chemical reactivity and kinetic stability. A small energy gap typically suggests high reactivity. The analysis would also visualize the electron density distribution of these orbitals, showing which parts of the molecule are involved in electron donation and acceptance during chemical reactions.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is used to study charge transfer, hyperconjugative interactions, and charge delocalization within a molecule. It provides a detailed picture of the Lewis-like bonding structure, including lone pairs and bond orbitals.

An NBO analysis of this compound would quantify the stabilization energies associated with electron delocalization from occupied (donor) NBOs to unoccupied (acceptor) NBOs. For instance, it could reveal interactions between the lone pairs on the oxygen, fluorine, or bromine atoms and the antibonding orbitals of adjacent bonds. This information is crucial for understanding the molecule's stability and the nature of its intramolecular bonding.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It uses a color scale to indicate different potential values, helping to identify sites that are prone to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack.

For this compound, the MEP map would show regions of negative potential (typically colored red), indicating electron-rich areas susceptible to electrophilic attack, such as around the carbonyl oxygen. Regions of positive potential (blue) would highlight electron-poor areas, like the hydrogen atoms or the carbon atom of the carbonyl group, which are susceptible to nucleophilic attack. This provides a predictive tool for how the molecule will interact with other reagents.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry can be employed to model the step-by-step pathway of a chemical reaction involving this compound. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

Such a study would calculate the energy barriers (activation energies) for potential reaction pathways, allowing researchers to predict the most favorable mechanism. For example, in a substitution reaction where the bromine atom is replaced, calculations could determine whether the reaction proceeds through a concerted (e.g., S(_N)2) or a stepwise (e.g., S(_N)1) mechanism by locating the relevant transition states and intermediates and calculating their energies. This provides deep insight into the molecule's reactivity and the kinetics of its transformations.

Catalytic Strategies in the Synthesis and Transformation of 3 Bromo 1 4 Fluorophenyl Propan 1 One

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For a substrate like 3-Bromo-1-(4-fluorophenyl)propan-1-one, the carbon-bromine bond is a prime site for such transformations.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. libretexts.orgrsc.org While direct Suzuki-Miyaura coupling on the aliphatic C(sp³)-Br bond of this compound can be challenging, this reaction is highly effective for structurally related vinyl or aryl bromides. For instance, the synthesis of chalcones, which are α,β-unsaturated ketones, often utilizes palladium-catalyzed cross-coupling reactions. researchgate.netiium.edu.mynih.gov A bromo-chalcone, which could be synthesized from this compound via elimination, would be an excellent substrate for Suzuki-Miyaura coupling to introduce various aryl or vinyl groups.

The general mechanism for Suzuki-Miyaura coupling involves a catalytic cycle that begins with the oxidative addition of the organic halide to a Pd(0) complex. This is followed by transmetalation with the organoboron reagent and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The reaction conditions, including the choice of palladium precursor, ligand, and base, are crucial for achieving high yields. nih.govnih.govfrontiersin.orgchemrxiv.org

Below is a table illustrating typical conditions for Suzuki-Miyaura reactions with bromoarenes, which are analogous to the potential applications for derivatives of our target compound.

| Entry | Aryl Bromide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 1 | 4-Bromobenzonitrile | Phenylboronic acid | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | >95 |

| 2 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | Dioxane/H₂O | ~98 |

| 3 | 2,6-Dichloropyridine | Heptyl pinacol (B44631) boronic ester | Pd(OAc)₂ / Ad₂PⁿBu | K₃PO₄ | Dioxane/H₂O | 85 |

This table is representative of Suzuki-Miyaura reactions on related substrates and is intended to illustrate potential reaction conditions.

Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed reactions are highly relevant. The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. A study on the palladium-catalyzed amination of 3-bromo-4-fluoro-acetophenone, a close structural analog, demonstrated that the C-Br bond is selectively functionalized over other potential reaction sites. researchgate.net This suggests that this compound could similarly undergo amination to introduce primary or secondary amine functionalities. The choice of a mild base such as Cs₂CO₃ is often critical to prevent side reactions like the enolization of the ketone. researchgate.net

The Heck reaction , which couples organic halides with alkenes, is another pertinent transformation. researchgate.net This reaction could be used to introduce alkenyl groups, further extending the molecular complexity. For example, coupling with an alkene could lead to the formation of extended conjugated systems, which are of interest in materials science and medicinal chemistry.

The following table summarizes conditions for a palladium-catalyzed amination of a related substrate.

| Entry | Substrate | Amine | Catalyst | Ligand | Base | Yield (%) |

| 1 | 3-Bromo-4-fluoro-acetophenone | Morpholine | Pd₂(dba)₃ | (2-Biphenyl)di-tert-butylphosphine | Cs₂CO₃ | Low (~10) |

| 2 | 3-Bromo-4-fluoro-acetophenone | Various Amines | Pd(0) | P(t-Bu)₃ | NaOt-Bu | Not specified |

This table is based on data for a structurally similar compound, 3-bromo-4-fluoro-acetophenone, as reported in the literature. researchgate.net

Copper-Catalyzed Reactions

Copper-catalyzed reactions offer a cost-effective and powerful alternative to palladium-based methodologies. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a cornerstone of "click chemistry," is a prime example. nih.govresearchgate.netnih.govacs.orgbeilstein-journals.org To utilize this reaction, this compound would first need to be converted into either an azide (B81097) or a terminal alkyne. Substitution of the bromide with sodium azide would yield the corresponding β-azido ketone, a precursor for CuAAC. Alternatively, the starting material could be transformed into an alkyne, which could then react with an organic azide. This strategy opens a pathway to highly functionalized 1,2,3-triazole-containing molecules.

Copper catalysis is also effective for other cross-coupling reactions. Methods for the copper-catalyzed coupling of organoboranes with aryl bromides have been developed, presenting an alternative to the Suzuki-Miyaura reaction. rsc.orgresearchgate.net Additionally, copper catalysts can mediate the coupling of N-heterocyclic organozinc reagents with 1-bromoalkynes, a transformation that could be adapted for derivatives of the target compound. nih.gov

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst | Key Features |

| CuAAC | Organic Azide | Terminal Alkyne | Cu(I) source | High regioselectivity for 1,4-disubstituted triazole; robust and high yielding. beilstein-journals.org |

| Cross-Coupling | Arylboronic ester | Aryl bromide | XantphosCuCl | Couples organoboranes with electron-deficient aryl bromides. rsc.org |

| Cross-Coupling | 1-Bromoalkyne | Organozinc reagent | Cu(I) source | Forms internal alkynes. nih.gov |

This table provides a general overview of relevant copper-catalyzed reactions.

Organocatalysis in Functionalization Reactions

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful field in asymmetric synthesis. youtube.comrsc.org For a molecule like this compound, organocatalysis can be employed to achieve enantioselective transformations, particularly at the α-position to the carbonyl group.

For instance, the asymmetric α-bromination of ketones can be achieved with high enantioselectivity using chiral amine catalysts. rsc.org While the target molecule is already brominated at the β-position, similar catalytic principles could be applied for other α-functionalizations. Enamine catalysis, a key strategy in organocatalysis, involves the reaction of a ketone with a chiral secondary amine to form a nucleophilic enamine intermediate. This intermediate can then react with various electrophiles in a stereocontrolled manner.

Furthermore, organocatalytic asymmetric aldol (B89426) reactions of aromatic methyl ketones have been demonstrated, highlighting the potential for C-C bond formation at the α-position. nih.gov Such a strategy could be envisioned for this compound, where the enamine derived from it reacts with an aldehyde to create a new stereocenter.

| Reaction Type | Substrate Type | Catalyst Type | Product Feature |

| Asymmetric α-Bromination | Ketones | Chiral imidazolidinone | α-Bromo ketone with high enantiomeric excess (ee). rsc.org |

| Asymmetric Aldol Reaction | Aromatic methyl ketones | Chiral pyrrolidine-tetrazole | Chiral β-hydroxy ketones in high yield and ee. nih.gov |

| Asymmetric Annulation | Various | Chiral amines, phosphines, etc. | Ring structures with high stereocontrol. rsc.org |

This table outlines general organocatalytic strategies applicable to ketones.

Photoredox Catalysis for Radical Generation and Transformations

Visible-light photoredox catalysis has revolutionized organic synthesis by providing a mild and efficient way to generate radical intermediates. researchgate.netacs.org The C-Br bond in this compound is susceptible to single-electron reduction by an excited photocatalyst, which would generate a β-keto radical. This radical can then participate in a variety of transformations.

One prominent application is the coupling of radicals generated from α-bromo ketones with electron-rich alkenes, such as enol ethers, to form 1,4-dicarbonyl compounds. acs.org This atom transfer radical addition (ATRA) process is highly efficient under photoredox conditions. The generated β-keto radical from this compound could add to an enol ether, and after subsequent oxidation and hydrolysis, yield a 1,5-dicarbonyl compound.

This strategy can also be merged with other catalytic cycles. For example, the combination of photoredox catalysis with enamine organocatalysis allows for the enantioselective α-alkylation of aldehydes with radicals generated from α-bromo ketones. nih.gov In this dual catalytic system, the photocatalyst generates the radical, which is then intercepted by a chiral enamine formed in the organocatalytic cycle. This approach could potentially be adapted to use the radical derived from this compound to alkylate aldehydes, creating complex chiral molecules. researchgate.netunife.it

| Reaction | Radical Precursor | Radical Acceptor | Photocatalyst | Outcome |

| ATRA | α-Bromo ketone | Alkyl enol ether | Ru(bpy)₃Cl₂ | 1,4-Diketone or 1,4-Ketoaldehyde. acs.org |

| Enantioselective Alkylation | α-Bromo ketone | Aldehyde (via enamine) | Ru(bpy)₃Cl₂ / Chiral Amine | Chiral β-functionalized aldehyde. nih.gov |

| Alkenylation | Potassium alkyltrifluoroborate | Alkenyl sulfone | Eosin Y | Alkenylated product. acs.org |

This table illustrates the versatility of photoredox catalysis in generating and utilizing radicals from bromo-carbonyl compounds and related precursors.

Retrosynthetic Analysis and Disconnection Approaches for 3 Bromo 1 4 Fluorophenyl Propan 1 One

Strategic Disconnections: C-C and C-Br Bonds

The retrosynthetic analysis of 3-Bromo-1-(4-fluorophenyl)propan-1-one begins by identifying key bonds that can be disconnected to simplify the molecule. The two most logical disconnections are the C-C bond between the carbonyl group and the aromatic ring, and the C-Br bond on the propyl chain.

A primary strategy for the C-C bond disconnection is the Friedel-Crafts acylation reaction . This approach disconnects the molecule into fluorobenzene (B45895) and 3-bromopropionyl chloride. This is a well-established and reliable method for forming aryl ketones. The forward synthesis would involve the reaction of fluorobenzene with 3-bromopropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This method is suggested by the successful synthesis of analogous compounds like 1-(4-Bromophenyl)-3-chloropropan-1-one through the Friedel-Crafts acylation of bromobenzene (B47551) with 3-chloropropionyl chloride.

For the C-Br bond, the disconnection points to a precursor molecule, 1-(4-fluorophenyl)propan-1-one. The bromine atom can then be introduced in the forward synthesis through various methods. One common approach is the α-bromination of the ketone . This can be achieved by treating 1-(4-fluorophenyl)propan-1-one with a brominating agent like N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of an acid or base catalyst. Another possibility involves the use of a precursor alcohol, 3-hydroxy-1-(4-fluorophenyl)propan-1-one, which can be converted to the desired bromo-compound through nucleophilic substitution using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Functional Group Interconversions (FGI) in Retrosynthetic Pathways

Functional Group Interconversions (FGI) are crucial in retrosynthetic analysis as they allow for the conversion of one functional group into another, enabling more efficient or practical synthetic steps.

In the synthesis of this compound, FGI plays a significant role in the introduction of both the fluorine and bromine atoms.

Introduction of the Fluoro Group: The synthesis of the fluorobenzene precursor can be achieved through several FGI strategies. A classic method is the Balz-Schiemann reaction , which involves the diazotization of an aniline (B41778) (4-amino-acetophenone) followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. More modern methods for introducing fluorine onto an aromatic ring include copper-mediated fluorination of aryl iodides or palladium-catalyzed fluorination of aryl boronic acids. These methods offer milder reaction conditions and broader substrate scope.

Introduction of the Bromo Group: As mentioned earlier, the 3-bromo group can be introduced via FGI from an alcohol. The conversion of a hydroxyl group to a bromide is a fundamental transformation in organic synthesis and can be accomplished with a variety of reagents. This FGI approach offers an alternative to direct bromination of the ketone, which might lead to side products or require specific reaction conditions to achieve the desired regioselectivity.

Application of Retrosynthetic Logic in Designing Complex Target Molecules

The true value of a building block like this compound lies in its utility for constructing more complex and often biologically active molecules. Its bifunctional nature, possessing both an electrophilic carbonyl group and a reactive alkyl bromide, makes it a versatile intermediate for various synthetic transformations.

One significant application is in the synthesis of nitrogen-containing heterocycles . The α-bromoketone moiety is a classic precursor for the synthesis of various heterocyclic systems such as imidazoles, thiazoles, and pyridines through reactions with appropriate nucleophiles. For instance, reaction with an amidine can lead to the formation of a substituted imidazole (B134444) ring, a common scaffold in many pharmaceutical agents.

Similarly, it can be employed in the synthesis of sulfur-containing heterocycles . Reaction with a thioamide, for example, can yield a thiazole (B1198619) ring. These sulfur-containing heterocycles are also prevalent in medicinal chemistry.

A notable, albeit indirect, application is in the synthesis of fluorinated amino acids. For example, the related compound 3-bromo-4-fluorobenzaldehyde (B1265969) is a precursor for the synthesis of 3-bromo-4-fluoro-ʟ-phenylalanine, which has been incorporated into dual cholecystokinin (B1591339) (CCK) receptor antagonists with potential therapeutic applications. beilstein-journals.org This highlights the importance of the 4-fluorophenyl bromide scaffold in the design of bioactive molecules. While a direct synthesis from this compound is not explicitly detailed, the structural similarity underscores its potential as a starting material for analogous complex targets.

The presence of the fluorine atom is particularly significant in medicinal chemistry, as its incorporation can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Therefore, this compound serves as a valuable starting point for the introduction of this key element into complex molecular architectures.

Derivatization Strategies and Analogue Synthesis Based on 3 Bromo 1 4 Fluorophenyl Propan 1 One

Modification of the Bromine Atom for Further Functionalization

The bromine atom alpha to the carbonyl group in 3-Bromo-1-(4-fluorophenyl)propan-1-one is highly susceptible to nucleophilic substitution, primarily through an SN2 mechanism. jove.comjove.com The electron-withdrawing nature of the adjacent carbonyl group polarizes the carbon-bromine bond, enhancing the electrophilicity of the α-carbon and making it significantly more reactive than a typical alkyl bromide. nih.gov This enhanced reactivity is a cornerstone for functionalization, particularly in the synthesis of heterocyclic compounds. nih.govwikipedia.org

A predominant application of this reactivity is the Hantzsch thiazole (B1198619) synthesis. researchgate.netijsrst.com In this reaction, this compound can be condensed with various thioamides or thiourea (B124793) derivatives to construct the thiazole ring, a scaffold of significant interest in medicinal chemistry. researchgate.netnih.govasianpubs.org The reaction involves the initial S-alkylation of the thioamide by the α-bromoketone, followed by an intramolecular cyclization and dehydration to yield the substituted thiazole.

Beyond thiazoles, the reaction of α-bromoketones with a wide array of nitrogen, sulfur, and oxygen nucleophiles provides access to a multitude of other heterocyclic systems. nih.govwikipedia.org For instance, reaction with amidines can yield imidazoles, while condensation with hydrazines can lead to the formation of pyrazoles or other diazine derivatives. These reactions underscore the role of the bromine atom as a key handle for introducing structural diversity.

When selecting nucleophiles for these substitution reactions, it is generally preferable to use less basic reagents. jove.comjove.com The use of strongly basic nucleophiles can lead to competing side reactions, most notably the deprotonation of the acidic α-hydrogen, which results in the formation of an α-haloenolate and can lead to pathways like the Favorskii rearrangement instead of direct substitution. jove.comjove.comwikipedia.org

| Nucleophile Type | Reagent Example | Resulting Heterocycle |

| Thioamide | Thioacetamide | Substituted Thiazole |

| Thiourea | Thiourea | 2-Aminothiazole (B372263) derivative |

| Amidine | Benzamidine | Substituted Imidazole (B134444) |

| Hydrazine (B178648) | Hydrazine hydrate (B1144303) | Substituted Pyrazole |

Derivatization at the Propanone Chain

The propanone chain of this compound offers two main sites for derivatization: the carbonyl group and the adjacent α-carbon.

The hydrogen atom on the carbon bearing the bromine is rendered acidic by the inductive effects of both the adjacent carbonyl group and the bromine atom. wikipedia.org This acidity can be exploited in base-mediated reactions. While strong bases can promote elimination or rearrangement reactions, controlled conditions can facilitate reactions via the enolate intermediate. jove.comjove.com The Favorskii rearrangement is a classic reaction of α-haloketones where treatment with a strong base, such as an alkoxide, leads to a cyclopropanone (B1606653) intermediate that subsequently opens to form a rearranged carboxylic acid derivative. wikipedia.org

The carbonyl group itself is an electrophilic center susceptible to a range of standard ketone reactions.

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4). This would yield 3-bromo-1-(4-fluorophenyl)propan-1-ol, introducing a new chiral center and a hydroxyl group for further functionalization.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the carbonyl group into a carbon-carbon double bond, allowing for the extension of the carbon skeleton.

Aldol-type Condensations: While the acidic α-hydrogen is prone to substitution, under specific conditions, the enolate could potentially act as a nucleophile in crossed aldol (B89426) reactions with other aldehydes or ketones. wikipedia.org This would create a β-hydroxy ketone structure, adding significant complexity and functionality.

| Reaction Type | Reagent(s) | Product Functional Group |

| Reduction | NaBH4 | Secondary Alcohol |

| Wittig Reaction | Ph3P=CH2 | Alkene |

| Favorskii Rearrangement | NaOEt | Carboxylic Acid Ester (rearranged) |

| Grignard Reaction | MeMgBr | Tertiary Alcohol |

Modification of the Fluorophenyl Moiety

The 1-(4-fluorophenyl) group is another site for potential modification, primarily through electrophilic aromatic substitution (EAS). wikipedia.org The reactivity and regioselectivity of such substitutions are governed by the electronic effects of the two existing substituents: the fluorine atom and the 3-bromopropanoyl group.

Fluorine: As a halogen, fluorine is an ortho, para-directing group. Although it is highly electronegative and deactivating through its inductive effect (-I), it can donate electron density into the ring via resonance (+M). researchgate.netuci.edu

3-Bromopropanoyl Group: This acyl group is a powerful electron-withdrawing group and is strongly deactivating and meta-directing. uci.edu

| Electrophilic Substitution | Reagent(s) | Potential Product |

| Nitration | HNO3, H2SO4 | 3-Bromo-1-(4-fluoro-3-nitrophenyl)propan-1-one |

| Bromination | Br2, FeBr3 | 3-Bromo-1-(3-bromo-4-fluorophenyl)propan-1-one |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | Likely unreactive due to deactivation |

Synthesis of Conformationally Constrained Analogues

Creating conformationally constrained analogues involves transforming the flexible propanone chain into a more rigid cyclic structure. This is a common strategy in medicinal chemistry to improve binding affinity to biological targets by reducing the entropic penalty of binding.

Many of the derivatization strategies involving the bromine atom directly lead to such structures. The synthesis of heterocyclic rings, as described in Section 9.1, is a primary method for achieving conformational constraint. The formation of a five- or six-membered ring, such as a thiazole or imidazole, incorporates the atoms of the propanone backbone into a rigid system.

Another approach is through intramolecular cyclization. If the bromine atom is first substituted with a nucleophile that contains a second reactive site, a subsequent intramolecular reaction can form a new ring. For example, substitution with a nucleophile like 2-aminophenol (B121084) could be followed by an intramolecular cyclization between the newly introduced amine and the ketone's carbonyl group to form a benzodiazepine-type structure or a related fused heterocyclic system. Such intramolecular strategies are powerful tools for building complex and rigid molecular architectures from the linear this compound scaffold. clockss.org

| Cyclization Strategy | Description | Resulting Structure Type |

| Hantzsch Synthesis | Reaction with a thioamide | Fused thiazole ring system |

| Intramolecular Alkylation | Substitution with a bifunctional nucleophile followed by internal ring closure | Bicyclic or spirocyclic systems |

| Pictet-Spengler type | Reduction of ketone to alcohol, substitution of Br, followed by acid-catalyzed cyclization | Fused ring systems |

Future Research Directions and Potential Areas of Exploration

Development of More Efficient and Sustainable Synthetic Protocols

The synthesis of α-bromo ketones, including 3-Bromo-1-(4-fluorophenyl)propan-1-one, has traditionally relied on methods that are often hazardous and environmentally unfriendly, such as the use of liquid bromine. google.com Future research will undoubtedly focus on developing greener, safer, and more efficient synthetic routes. Key areas of exploration include:

Green Brominating Agents: A significant trend is the replacement of elemental bromine with less hazardous and more sustainable alternatives. Research into reagents like the bromide/bromate couple, N-bromosuccinimide (NBS) in conjunction with catalysts, and polymer-supported pyridinium (B92312) bromide perbromide offers promising avenues. researchgate.netrsc.org Another approach involves using hydrogen bromide (HBr) with an oxidant like hydrogen peroxide (H₂O₂) or even air, often in aqueous media, which enhances the green credentials of the synthesis. nih.govgoogle.com

Catalytic Systems: The development of novel catalytic systems can improve selectivity and reaction rates while minimizing waste. This includes the use of metal catalysts, such as copper nitrate, or metal-free approaches. google.com Photocatalysis, utilizing visible light to drive the bromination, represents a frontier in sustainable synthesis, potentially offering mild reaction conditions and high selectivity. google.com

Alternative Solvents: Shifting from traditional organic solvents to more environmentally benign options like water or solvent-free conditions is a critical goal. google.com Research has shown that α-bromination of some ketones can be effectively carried out "on water," which simplifies purification and reduces environmental impact. nih.gov

| Synthetic Approach | Brominating Agent/System | Key Advantages |

| Oxidative Bromination | H₂O₂-HBr | Environmentally benign oxidant, often uses water as a solvent. nih.gov |

| Halide Exchange | N-alkenoxypyridinium salts & Quaternary ammonium (B1175870) halides | Mild conditions, wide substrate scope, scalable. organic-chemistry.org |

| Photocatalysis | Carbon tetrabromide & Terpyridyl ruthenium chloride | Uses visible light, mild room temperature conditions, high selectivity. google.com |

| Polymer-Supported | Polymer-supported pyridinium bromide perbromide | Easy separation of reagents, clean reactions. rsc.org |

| From Olefins | Bromide/Bromate couple | Avoids the use of molecular bromine. researchgate.net |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

As a classic α-bromo ketone, this compound is a versatile electrophile. Its reactivity is primarily centered around the carbon-bromine bond and the adjacent carbonyl group. Future research is expected to not only refine known transformations but also to uncover novel reactivity patterns.

Heterocycle Synthesis: α-Bromo ketones are crucial precursors for a vast array of heterocyclic compounds. nih.gov The reaction of this compound with various nucleophiles can lead to the synthesis of substituted thiazoles, imidazoles, pyrazines, and indoles, many of which are scaffolds for biologically active molecules. nih.govvapourtec.com Exploring new multicomponent reactions involving this building block could lead to the rapid assembly of complex molecular architectures.

Synthesis of α,β-Unsaturated Ketones: Dehydrobromination of α-bromo ketones is a standard method for preparing α,β-unsaturated ketones (enones). libretexts.orgopenstax.orglibretexts.orglibretexts.org These enones are themselves important intermediates in Michael additions and other conjugate additions. Research could focus on developing highly selective and mild dehydrobromination conditions for substrates like this compound.

Coupling Reactions: The carbon-bromine bond can participate in various cross-coupling reactions. Furthermore, α-bromo ketones can be used to generate enolates for subsequent reactions. For instance, diethylzinc-mediated halogen-metal exchange can produce zinc enolates from α,α-dibromoketones, which then react with α-bromocarbonyl compounds. researchgate.net Investigating similar transformations for mono-bromo ketones could open new avenues for carbon-carbon bond formation.

Unconventional Transformations: Exploring reactions that go beyond simple substitution, such as radical reactions or transformations under electrochemical conditions, could reveal unprecedented reactivity. For example, the SRN1 (substitution nucleophilic radical chain) mechanism has been used to synthesize chalcone (B49325) analogues from α-bromoketones. mdpi.com

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. vapourtec.com The synthesis and application of α-bromo ketones, including this compound, are well-suited for this technological shift.

Safer Synthesis: Bromination reactions can be highly exothermic and involve hazardous reagents. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, minimizing the risk of runaway reactions. acs.org This enhanced safety is crucial when working with reagents like bromine or when generating unstable intermediates. vapourtec.com

Improved Selectivity and Yield: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields and improved selectivity, reducing the formation of byproducts like di-brominated species. nih.gov

Multi-step Synthesis: Flow chemistry enables the telescoping of multiple reaction steps into a continuous sequence without the need for isolating intermediates. For instance, the α-bromination of a ketone could be immediately followed by a reaction with thiourea (B124793) to produce a 2-aminothiazole (B372263) in a single, uninterrupted process. acs.org This has been successfully applied in the synthesis of pharmaceuticals like Bupropion. researchgate.netacs.org

Automated Optimization: Automated flow systems can be coupled with real-time analytics and machine learning algorithms to rapidly screen reaction conditions and identify optimal parameters. beilstein-journals.org This approach can accelerate the development of robust synthetic protocols for the production and derivatization of this compound.

Advanced Materials Science Applications (e.g., Optical Materials)

The structural motifs accessible from this compound suggest its potential as a precursor for advanced materials. The combination of the fluorophenyl group and the reactive bromoketone functionality makes it a candidate for creating molecules with interesting electronic and optical properties.

Chalcone Derivatives for Optical Applications: A primary route to materials science applications is through the synthesis of chalcones (1,3-diaryl-2-propen-1-ones). mdpi.comnih.govjetir.org Chalcones are known to exhibit nonlinear optical (NLO) properties, making them useful in optical devices. This compound can be converted to an α,β-unsaturated ketone, a chalcone analogue, which could then be further functionalized. The presence of the fluorine atom can enhance properties like thermal stability and solubility in specific media.

Liquid Crystals: Chalcones and related aromatic structures are often core components of liquid crystal molecules. colorado.edu The rigid aromatic rings of derivatives made from this compound could be functionalized with flexible alkyl chains to induce liquid crystalline phases. colorado.edu

Functional Polymers: The reactive handles on this molecule could be used to incorporate it into polymers. For example, it could be used to synthesize monomers that are then polymerized to create materials with specific optical or electronic properties, potentially for use in organic light-emitting diodes (OLEDs) or sensors.

Further research in these areas will be crucial to fully realize the potential of this compound as a versatile chemical intermediate for both fundamental and applied chemistry.

常见问题

Q. What are the recommended synthetic routes for 3-Bromo-1-(4-fluorophenyl)propan-1-one?